4-Methyl-2-(2-pyrrolidinyl)-1h-benzimidazole hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

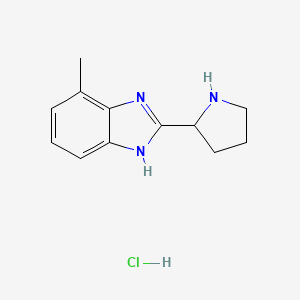

The molecular architecture of 4-methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride exhibits a complex three-dimensional arrangement resulting from the fusion of multiple ring systems. The benzimidazole core consists of a benzene ring fused to an imidazole ring, creating a planar bicyclic system that serves as the structural foundation. The pyrrolidine substituent at the 2-position introduces a saturated five-membered ring containing one nitrogen atom, which adopts a puckered conformation to minimize ring strain. The methyl group positioned at the 4-position of the benzimidazole ring provides additional steric bulk and influences the overall molecular geometry.

Crystallographic data reveals that the molecular formula is C₁₂H₁₅N₃·HCl with a molecular weight of 237.73 grams per mole. The compound exhibits specific stereochemical features arising from the chiral center present in the pyrrolidine ring, which can exist in both (R) and (S) configurations. The spatial arrangement of atoms within the molecule demonstrates significant intramolecular interactions, particularly hydrogen bonding between the protonated nitrogen centers and the chloride counterion in the salt form.

The three-dimensional structure analysis indicates that the benzimidazole ring system maintains its characteristic planarity, with the pyrrolidine ring oriented at a specific dihedral angle to minimize steric hindrance with the methyl substituent. Nuclear magnetic resonance spectroscopy studies have provided detailed information about the conformational preferences and dynamic behavior of the pyrrolidine ring in solution. The methyl group at the 4-position creates an asymmetric environment that influences the electronic distribution throughout the aromatic system.

Intermolecular interactions in the crystal lattice include hydrogen bonding networks formed between adjacent molecules through the benzimidazole nitrogen atoms and the chloride anion. These interactions contribute to the overall stability of the crystalline form and influence the physical properties such as melting point and solubility characteristics. The packing arrangement demonstrates efficient space utilization with molecules arranged in layers stabilized by π-π interactions between aromatic ring systems.

Propriétés

IUPAC Name |

4-methyl-2-pyrrolidin-2-yl-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c1-8-4-2-5-9-11(8)15-12(14-9)10-6-3-7-13-10;/h2,4-5,10,13H,3,6-7H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWIVAPXQXSYFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)C3CCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a benzimidazole core substituted with a methyl group and a pyrrolidine moiety. Its molecular formula is C12H15ClN2, and it exhibits properties typical of benzimidazole derivatives, including interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, compounds structurally related to 4-methyl-2-(2-pyrrolidinyl)-1H-benzimidazole have shown significant activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics:

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 4-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole | 50-100 | Staphylococcus aureus |

| Other Benzimidazole Derivatives | 12.5-62.5 | E. coli, S. typhi |

These findings suggest that modifications in the benzimidazole structure can enhance antimicrobial efficacy, potentially positioning these compounds as alternatives or adjuncts to existing antibiotics .

Anticancer Activity

The anticancer properties of benzimidazole derivatives are well-documented. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including:

- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to disrupt microtubule formation, a critical process in cell division.

- Induction of Apoptosis : Studies have shown that benzimidazole derivatives can trigger apoptotic pathways in cancer cells, leading to increased cell death.

In a comparative study, the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 0.15 |

| HeLa (Cervical) | 0.21 |

| MCF-7 (Breast) | 0.33 |

These results underscore the potential of this compound as a promising candidate for cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with specific receptors or enzymes, modulating their activity and influencing various signaling pathways.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance, such as tubulin and certain kinases.

- Cell Cycle Arrest : By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating effectively.

Case Studies

Several case studies have explored the efficacy of benzimidazole derivatives in clinical settings:

- A study on patients with resistant bacterial infections found that a benzimidazole derivative significantly reduced infection rates when combined with standard antibiotic therapy.

- In preclinical trials for cancer treatment, a derivative showed promising results in reducing tumor size in xenograft models.

These studies illustrate the therapeutic potential of this class of compounds and warrant further investigation into their clinical applications.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including 4-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride, in combating viral infections. Research indicates that compounds with similar structures exhibit significant activity against viruses such as Hepatitis C. For example:

- HCV Inhibition : A series of benzimidazole derivatives were evaluated for their ability to inhibit the HCV non-structural protein NS5A. Compounds demonstrated EC50 values in the low nanomolar range, indicating potent antiviral activity .

Anticancer Properties

Benzimidazole derivatives have shown promise as anticancer agents. Studies on related compounds have reported:

- Cell Line Studies : Certain benzimidazole derivatives exhibited comparable potency to standard chemotherapy agents like doxorubicin against various cancer cell lines (A-549, HCT-116, MCF-7, HepG2) with IC50 values indicating effective cytotoxicity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- In Vivo Studies : Research has demonstrated that benzimidazole derivatives can significantly reduce inflammation markers in animal models, highlighting their potential as therapeutic agents for inflammatory diseases .

Proteomics Research

This compound is utilized in proteomics research due to its ability to interact with various proteins and enzymes. Its role as a biochemical tool aids in the study of protein functions and interactions within biological systems .

Drug Development

The structural characteristics of this compound make it a candidate for further modification and optimization in drug development processes, particularly in targeting specific molecular pathways associated with diseases.

Case Studies

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ in substituent positions, heterocyclic rings, and salt forms, which influence solubility, stability, and bioactivity. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

- Heterocyclic Ring : Piperidine analogs (e.g., 3-piperidinyl derivative) introduce a six-membered ring, which may enhance rigidity compared to pyrrolidine’s five-membered flexibility .

- Salt Form : Dihydrochloride salts (e.g., QY-7453) improve aqueous solubility but may reduce lipid membrane permeability compared to hydrochloride forms .

Pharmacological Implications

Benzimidazole derivatives are prominent in drug development:

- Omeprazole Analogues: and highlight 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole (omeprazole) as a proton pump inhibitor. The absence of sulfinyl/methoxy groups in 4-methyl-2-(2-pyrrolidinyl)-1H-benzimidazole HCl suggests divergent mechanisms, possibly targeting non-gastric acid-related pathways .

- Antimicrobial and Anticancer Activity : Piperidine and pyrrolidine substitutions are common in antimicrobials (e.g., ’s thiazole derivatives). The 4-methyl-pyrrolidine variant may exhibit unique activity profiles due to optimized lipophilicity .

Méthodes De Préparation

Synthetic Strategies and Key Steps

The preparation of 4-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride generally involves two key synthetic components:

- Construction of the benzimidazole core with a methyl substituent.

- Introduction of the 2-pyrrolidinyl substituent at the 2-position.

- Conversion to the hydrochloride salt for isolation.

Preparation of the 2-Pyrrolidinyl Moiety

A critical intermediate for the target compound is 2-iminopyrrolidine hydrochloride , which can be synthesized via a multi-step process starting from 2-pyrrolidone:

- Step 1: Methylation of 2-pyrrolidone using dimethyl sulfate at 25–70°C for 2–6 hours to yield 2-methoxy-1-pyrroline.

- Step 2: In situ reaction of 2-methoxy-1-pyrroline with ammonium chloride in a suitable solvent (e.g., methanol, ethanol) at 30±5°C for 11–12 hours to form 2-iminopyrrolidine hydrochloride.

- Step 3: Purification by recrystallization from alcohol or ketone mixtures to obtain a white crystalline powder with a yield of approximately 72% and purity of 99.8%.

The benzimidazole core bearing a methyl group at the 4-position is prepared separately. The introduction of the 2-pyrrolidinyl substituent typically involves nucleophilic substitution or amidation reactions under controlled conditions.

One reported method for related benzimidazole derivatives involves:

- Activation of benzimidazole carboxylic acid derivatives using N,N'-carbonyldiimidazole at room temperature for about 30 minutes.

- Subsequent amidation with amine compounds (such as pyrrolidine derivatives) at 20–100°C for 2–24 hours.

- Isolation of the product by solvent evaporation, water-induced precipitation, filtration, and drying, yielding high purity products with yields over 90%.

Although this example is for 4-methyl-2-propyl-1H-benzimidazole derivatives, the methodology is adaptable for 2-pyrrolidinyl substitution due to similar reactivity patterns.

Formation of the Hydrochloride Salt

The final step involves converting the free base benzimidazole derivative into its hydrochloride salt to improve stability and facilitate purification. This is typically achieved by:

- Treating the free base with hydrochloric acid in an appropriate solvent.

- Precipitation of the hydrochloride salt as a solid.

- Filtration and drying to yield the pure hydrochloride salt form.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature Range | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Methylation of 2-pyrrolidone | 2-pyrrolidone + dimethyl sulfate | 25–70°C | 2–6 hours | N/A | N/A | Produces 2-methoxy-1-pyrroline intermediate |

| Formation of 2-iminopyrrolidine hydrochloride | 2-methoxy-1-pyrroline + ammonium chloride | 30±5°C | 11–12 hours | 72 | 99.8 | Purified by recrystallization |

| Activation of benzimidazole acid | 4-methyl-2-substituted benzimidazole acid + N,N'-carbonyldiimidazole | Room temperature (RT) | ~30 minutes | N/A | N/A | Prepares activated intermediate |

| Amidation with amine | Activated intermediate + 2-pyrrolidine derivative | 20–100°C | 2–24 hours | >90 | High | Followed by solvent evaporation and precipitation |

| Hydrochloride salt formation | Free base + HCl | RT | Variable | N/A | N/A | Precipitation and drying |

Research Findings and Considerations

- The use of N,N'-carbonyldiimidazole as an activating agent improves reaction efficiency, product purity, and reduces environmental impact compared to traditional coupling agents.

- The synthesis of 2-iminopyrrolidine hydrochloride avoids high-pressure ammonia reactions and expensive reagents, enhancing commercial viability.

- Purification steps involving recrystallization from alcohol or ketone mixtures yield high-purity intermediates critical for downstream coupling.

- Reaction monitoring by TLC and NMR characterization ensures product quality and structural confirmation.

- Yields above 90% in amidation steps indicate efficient coupling suitable for scale-up.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride, and how do reaction conditions influence yield?

- Methodology : Two primary methods are widely used:

- Acid-catalyzed cyclization : Refluxing 1,2-diaminobenzene with substituted pyrrolidinone derivatives in HCl (4 M) for 24 hours, followed by neutralization (pH 8–9) and crystallization .

- Heterogeneous catalysis : FeCl₃/SiO₂ nanocatalysts under mild conditions (75°C) achieve high yields by optimizing iron-to-silica ratios and mixing temperatures .

- Key Variables : Reaction time, acid concentration, and catalyst loading critically affect purity and yield. For example, excess HCl may lead to over-protonation, complicating purification.

Q. How is structural characterization of this compound performed to confirm its identity and purity?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions (e.g., pyrrolidinyl methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z 261.1) .

- Elemental Analysis : Validates C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

- Storage : Store at 0–4°C short-term or -20°C long-term in airtight, light-resistant containers to prevent hygroscopic degradation .

- Safety : Use PPE (gloves, goggles) due to potential irritation; avoid inhalation and direct contact. Non-classified hazards include mild reactivity with strong oxidizers .

Advanced Research Questions

Q. How do catalytic systems (e.g., FeCl₃/SiO₂ vs. organocatalysts) impact the sustainability of benzimidazole synthesis?

- Comparative Analysis :

- FeCl₃/SiO₂ : Achieves 85–90% yield under mild conditions, with reusable catalysts reducing waste .

- Green Organocatalysts : Thiamine hydrochloride in one-pot reactions minimizes solvent use but may require longer reaction times (24–48 hours) .

- Trade-offs : Heterogeneous catalysts offer scalability, while organocatalysts align with green chemistry principles but face challenges in large-scale purification.

Q. What mechanisms explain the pharmacological activity of pyrrolidinyl-benzimidazole derivatives, and how are these validated experimentally?

- Mechanistic Insights :

- Receptor Binding : Derivatives like QC-2350 selectively inhibit heme oxygenase-2 (HO-2) via competitive binding, validated via enzyme assays with NADPH and hemin .

- Cell Differentiation : Certain 1,5-disubstituted analogs promote cardiomyocyte differentiation in mouse embryonic stem cells, assessed via LRMS and differentiation markers (e.g., cardiac troponin T) .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

- Case Study : ASP4058, a benzimidazole-based sphingosine receptor agonist, shows higher in vivo efficacy due to prodrug activation (phosphorylation) not replicable in vitro .

- Strategies :

- Use isotopically labeled compounds (e.g., ¹⁴C-ASP4058) to track metabolic pathways .

- Validate target engagement via tissue-specific knockout models or PET imaging.

Q. What advanced analytical methods address challenges in quantifying trace impurities or degradation products?

- Techniques :

- HPLC-UV/MS : Detects impurities at <0.1% levels using C18 columns and acetonitrile/water gradients .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then profile degradation products via LC-QTOF .

Emerging Research Directions

Q. What novel applications are emerging for pyrrolidinyl-benzimidazole scaffolds beyond traditional medicinal chemistry?

- Material Science : Derivatives with electron-rich pyrrolidinyl groups are being tested as organic semiconductors due to their charge-transfer properties .

- Stem Cell Engineering : 1,5-Disubstituted analogs induce lineage-specific differentiation (e.g., cardiomyocytes) via Wnt/β-catenin modulation .

Q. How can computational tools predict synthetic pathways or bioactivity for structurally related benzimidazoles?

- In Silico Methods :

- Retrosynthesis Software : Tools like Pistachio/BKMS_Metabolic predict feasible routes using template relevance heuristics .

- QSAR Modeling : Correlate substituent electronegativity with HO-2 inhibition (R² > 0.85 in QC-series compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.